Cas no 3521-62-8 (Erythromycin estolate)

Erythromycin estolate is a macrolide antibiotic ester derivative of erythromycin, formulated to enhance stability and bioavailability. It is particularly effective against Gram-positive bacteria and some Gram-negative organisms, making it suitable for treating respiratory, skin, and soft tissue infections. The estolate form improves acid stability, allowing for better oral absorption compared to erythromycin base. Its lipophilic properties contribute to higher tissue penetration, ensuring effective therapeutic concentrations. Erythromycin estolate is commonly prescribed for pediatric use due to its palatable suspension formulation. As with all macrolides, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Proper usage requires consideration of potential hepatotoxicity with prolonged therapy.
Erythromycin estolate structure
Erythromycin estolate structure
商品名:Erythromycin estolate
CAS番号:3521-62-8
MF:C52H97NO18S
メガワット:1056.3875
MDL:MFCD00084691
CID:44238
PubChem ID:138107832

Erythromycin estolate 化学的及び物理的性質

名前と識別子

    • erythromycin estolate
    • eritroger
    • eromycin
    • erythromycin,propionate(ester),compd.withmonododecylsulfate(1:1)
    • erythromycin5-(3-propionate)dodecylsulfate
    • erythromycinpropionate,compd.withdodecylsulfate
    • erythromycinpropionatelaurylsulfate
    • erythromycinpropionyllaurylsulfate
    • ERYTHROMYCIN ESTOLATE, USP35
    • Erythromycin 2'-propionate dodecyl sulfate
    • Erythromycin 2-Propionate Dodecyl Sulfate
    • Ilosone
    • erythromycin propionate lauryl sulfate
    • Lauromicina
    • Stellamicina
    • Marcoeritrex
    • Biomicron
    • Roxomicina
    • Estomicina
    • Eriscel
    • Erythromycin estorate
    • Neo-erycinum
    • Lubomycine B
    • PELS
    • XRJ2P631HP
    • Prospiocine
    • Erytrarco
    • Ery-Toxinal dodecylsulfate
    • Erythromycinestolate
    • Erythromycine estolate
    • Propionylerythromycin lauryl sulfate
    • Erythromycin propionyl laurylsulfate
    • Erythromycin 2'-propionate dodecyl sulfate (salt)
    • Lauryl sulfate p
    • CHEBI:4846
    • Erythromycin Estolate (>85%)
    • HMS1921N13
    • CS-0031228
    • Erythromycin (as estolate)
    • Erythromycin estolate (USP)
    • SCHEMBL3331
    • EINECS 222-532-4
    • Propionic acid, 2'-ester with erythromycin, dodecyl sulfate salt
    • monopropionylerythromycin laurylsulfate
    • ERYTHROMYCIN ESTOLATE [MI]
    • s5532
    • Erythromycin, 2'-propanoate, dodecyl sulfate (salt)
    • D00851
    • AKOS015896121
    • Erythromycin estorate (JAN)
    • ERYTHROMYCIN ESTOLATE (EP MONOGRAPH)
    • ERYTHROMYCIN, 2'-PROPANOATE, DODECYL SULPHATE (SALT)
    • NSC-263364
    • HMS500A11
    • (2S,3R,4S,6R)-4-(dimethylamino)-2-(((3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,11,13-hexamethyl-2,10-dioxooxacyclotetradecan-6-yl)oxy)-6-methyltetrahydro-2H-pyran-3-yl propionate dodecyl sulfErythromycin estolate
    • D70256
    • Tox21_302229
    • ERYTHROMYCIN ESTOLATE [ORANGE BOOK]
    • Ilosone (TN)
    • NCGC00255571-01
    • AWMFUEJKWXESNL-JZBHMOKNSA-N
    • Erythromycin estolate [USAN:USP:BAN:JAN]
    • ERYTHROMYCIN ESTOLATE [VANDF]
    • ERYTHROMYCIN 2'-PROPIONATE DODECYL SULFATE (SALT).
    • DTXSID1037224
    • Pharmakon1600-01501176
    • NSC263364
    • SPECTRUM1501176
    • Erythromycin estolate (USAN:USP:BAN:JAN)
    • ERYTHROMYCIN LAURYL SULFATE, PROPIONYL
    • BDBM31688
    • UNII-XRJ2P631HP
    • ERYTHROMYCIN ESTOLATE (MART.)
    • NCGC00180881-01
    • ERYTHROMYCIN ESTOLATE [USP MONOGRAPH]
    • CCG-38968
    • ERYTHROMYCIN ESTOLATE COMPONENT OF ILOSONE SULFA
    • SR-05000002085
    • ERYTHROMYCIN ESTOLATE [USAN]
    • ERYTHROMYCIN ESTOLATE [WHO-DD]
    • (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyloxy)-14-ethyl-7,12,13-trihydroxy-6-(3,4,6-trideoxy-3-(dimethylamino)-2-O-propanoyl-beta-D-xylo-hexopyranosyloxy)-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione dodecyl hydrogen sulfate
    • ILOSONE SULFA COMPONENT ERYTHROMYCIN ESTOLATE
    • ERYTHROMYCIN ESTOLATE (USP MONOGRAPH)
    • MFCD00084691
    • Erythromycin 5-(3-propionate) dodecyl sulfate
    • Q27106503
    • ERYTHROMYCIN 2'-PROPIONATE DODECYL SULPHATE (SALT).
    • ERYTHROMYCIN ESTOLATE [USP-RS]
    • LMPK04000015
    • ERYTHROMYCIN ESTOLATE [MART.]
    • Erythromycin, 2'-propionate, monododecyl sulfate (salt)
    • NSC-757880
    • Erythromycin propionate dodecylsulfate (salt)
    • CAS-3521-62-8
    • CHEMBL2218877
    • PROPIONYL ERYTHROMYCIN LAURYL SULFATE
    • Q-201066
    • propionic acid, 2'-ester with erythromycin, dodecyl sulfate
    • [(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate
    • Estolate, Erythromycin
    • HY-N7121
    • ERYTHROMYCIN ESTOLATE (USP-RS)
    • C08031
    • (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyloxy)-14-ethyl-7,12,13-trihydroxy-6-[3,4,6-trideoxy-3-(dimethylamino)-2-O-propanoyl-beta-D-xylo-hexopyranosyloxy]-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione dodecyl hydrogen sulfate
    • SR-05000002085-1
    • HMS2092J15
    • ERYTHROMYCIN ESTORATE [JAN]
    • Lauryl sulfate propionyl erythromycin ester
    • NSC 263364
    • NCGC00180881-02
    • 3521-62-8
    • DTXCID9017224
    • ERYTHROMYCIN ESTOLATE [EP MONOGRAPH]
    • NSC757880
    • Erythromycin propionate, compound with dodecyl sulfate
    • Erythromycin estolate
    • MDL: MFCD00084691
    • インチ: 1S/C40H71NO14.C12H26O4S/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3;2-12H2,1H3,(H,13,14,15)/t20-,21-,22+,23+,24-,25+,26+,27-,29+,31+,32-,33-,34+,35-,37+,38-,39-,40-;/m1./s1
    • InChIKey: AWMFUEJKWXESNL-JZBHMOKNSA-N
    • ほほえんだ: S(=O)(=O)(O[H])OC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H].O([C@@]1([H])[C@@]([H])([C@]([H])(C([H])([H])[C@@]([H])(C([H])([H])[H])O1)N(C([H])([H])[H])C([H])([H])[H])OC(C([H])([H])C([H])([H])[H])=O)[C@@]1([H])[C@@](C([H])([H])[H])(C([H])([H])[C@@]([H])(C([H])([H])[H])C([C@]([H])(C([H])([H])[H])[C@]([H])([C@@](C([H])([H])[H])([C@@]([H])(C([H])([H])C([H])([H])[H])OC([C@]([H])(C([H])([H])[H])[C@]([H])([C@]1([H])C([H])([H])[H])O[C@@]1([H])C([H])([H])[C@](C([H])([H])[H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])OC([H])([H])[H])=O)O[H])O[H])=O)O[H]

計算された属性

  • せいみつぶんしりょう: 1055.64000
  • どういたいしつりょう: 1055.64263642g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 19
  • 重原子数: 72
  • 回転可能化学結合数: 22
  • 複雑さ: 1550
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 18
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 272

じっけんとくせい

  • 色と性状: No date available
  • 密度みつど: 1.0053 (rough estimate)
  • ゆうかいてん: 135-140°C
  • ふってん: 827.7°C at 760 mmHg
  • フラッシュポイント: >110°(230°F)
  • 屈折率: 1.6550 (estimate)
  • ようかいど: chloroform: soluble4.0ML, clear, colorless (200 mg + 4.0 mL Chloroform)
  • すいようせい: Freely soluble in organic solvents, practically insoluble in water /n
  • PSA: 271.96000
  • LogP: 7.55400
  • 酸性度係数(pKa): 6.9(at 25℃)
  • かんど: Light Sensitive
  • じょうきあつ: No date available

Erythromycin estolate セキュリティ情報

Erythromycin estolate 税関データ

  • 税関コード:29419000

Erythromycin estolate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E873611-5mg
Erythromycin estolate
3521-62-8 GR
5mg
¥278.00 2022-01-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GY101-25g
Erythromycin estolate
3521-62-8 99+%
25g
129CNY 2021-05-08
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0713629451-5g
Erythromycin estolate
3521-62-8
5g
¥ 50.0 2024-07-19
TRC
E650000-1g
Erythromycin Estolate
3521-62-8
1g
$ 110.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-211423-10 g
Erythromycin Estolate,
3521-62-8
10g
¥1,512.00 2023-07-11
S e l l e c k ZHONG GUO
S5532-25mg
Erythromycin estolate
3521-62-8 99.64%
25mg
¥794.67 2023-09-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E303515-5g
Erythromycin estolate
3521-62-8 ≥600 units/mg
5g
¥47.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E303515-100g
Erythromycin estolate
3521-62-8 ≥600 units/mg
100g
¥362.90 2023-09-03
abcr
AB530390-100 g
Erythromycin estolate; .
3521-62-8
100g
€176.80 2023-07-10
TargetMol Chemicals
T15245-25 mg
Erythromycin estolate
3521-62-8 98%
25mg
¥ 483 2023-07-11

Erythromycin estolate 関連文献

Erythromycin estolateに関する追加情報

Comprehensive Overview of Erythromycin Estolate (CAS No. 3521-62-8): Properties, Applications, and Modern Relevance

Erythromycin estolate (CAS No. 3521-62-8) is a semi-synthetic macrolide antibiotic derived from erythromycin, a naturally occurring compound produced by Streptomyces erythreus. This esterified form of erythromycin is designed to enhance oral bioavailability and stability, making it a preferred choice for treating bacterial infections. The compound's unique chemical structure, which includes a lauryl sulfate ester, contributes to its improved absorption in the gastrointestinal tract compared to other erythromycin salts.

In recent years, the rise of antibiotic resistance has sparked renewed interest in macrolides like erythromycin estolate. Searches for "erythromycin estolate uses" and "erythromycin estolate vs azithromycin" have surged as patients and healthcare providers seek alternatives to broader-spectrum antibiotics. Unlike newer macrolides, erythromycin estolate retains efficacy against Gram-positive bacteria, including Streptococcus pneumoniae and Staphylococcus aureus, while also being active against some atypical pathogens like Mycoplasma.

The pharmacokinetics of erythromycin estolate (CAS No. 3521-62-8) distinguish it from other formulations. Its ester bond is hydrolyzed in the intestine, releasing active erythromycin base. This property has made it a subject of searches like "erythromycin estolate absorption rate" and "best time to take erythromycin estolate." Studies suggest peak plasma concentrations occur 2–4 hours post-administration, with food minimally affecting absorption—a key advantage over erythromycin base.

Clinically, erythromycin estolate is frequently prescribed for respiratory tract infections, skin/soft tissue infections, and as prophylaxis for rheumatic fever. The growing concern about "antibiotic stewardship" has highlighted its role in targeted therapy, particularly for penicillin-allergic patients. Online queries such as "erythromycin estolate for strep throat" and "pediatric dosing of erythromycin estolate" reflect its enduring clinical utility.

From a pharmaceutical chemistry perspective, the stability of erythromycin estolate (CAS No. 3521-62-8) under various storage conditions is frequently researched. Unlike erythromycin base, which degrades rapidly in acidic environments, the estolate form demonstrates superior shelf life. This characteristic aligns with current searches for "stable macrolide formulations" and "heat-resistant antibiotics," particularly in resource-limited settings.

The safety profile of erythromycin estolate remains a hot topic, with "erythromycin estolate side effects" being a top search query. While generally well-tolerated, it carries a higher risk of hepatotoxicity compared to other erythromycin salts—a crucial consideration in drug selection. Recent discussions about "antibiotic-associated liver injury" often reference this compound, emphasizing the need for monitoring liver enzymes during prolonged therapy.

In the era of precision medicine, research into erythromycin estolate has expanded to include pharmacogenomic considerations. Searches for "CYP3A4 and erythromycin estolate" reflect growing awareness of its metabolism via cytochrome P450 enzymes and potential drug-drug interactions. This is particularly relevant given its concurrent use with statins, anticoagulants, and other commonly prescribed medications.

Manufacturing and quality control aspects of erythromycin estolate (CAS No. 3521-62-8) continue to evolve. Analytical techniques like HPLC and mass spectrometry are now routinely employed to verify the purity of this compound, addressing concerns about "antibiotic quality assurance." The pharmaceutical industry's shift toward "green chemistry" has also influenced production methods, with searches for "eco-friendly antibiotic synthesis" increasing by 40% year-over-year.

Looking ahead, the role of erythromycin estolate in combating antimicrobial resistance remains significant. Its inclusion in WHO Essential Medicines Lists and continued appearance in treatment guidelines ensure ongoing relevance. As patients increasingly search for "old antibiotics for new infections," this time-tested macrolide demonstrates how classical pharmacotherapy can address modern challenges in infectious disease management.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:3521-62-8)Erythromycin Estolate
sfd3125
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:3521-62-8)Erythromycin estolate
A822654
清らかである:99%
はかる:500g
価格 ($):259.0